molecular formula C14H16N2O4 B3167577 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid CAS No. 92256-74-1

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B3167577
CAS No.: 92256-74-1
M. Wt: 276.29 g/mol
InChI Key: MZMKEFNVSOYDFG-UHFFFAOYSA-N
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Description

2-Acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative characterized by a methoxy-substituted indole moiety at the β-position of the propanoic acid backbone. Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol . The compound exists in the (R)-enantiomeric form (CAS: 1029430-15-6) and is primarily utilized in medicinal chemistry for studying protein interactions and as a precursor in drug development . The methoxy group at the 6-position of the indole ring enhances steric and electronic properties, influencing its biological activity and solubility profile compared to non-substituted analogs .

Properties

IUPAC Name

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKEFNVSOYDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions . For instance, the Fischer indole cyclization can be performed using glacial acetic acid and concentrated hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 2-acetamidopropanoic acid core but differ in aromatic substituents, which critically modulate physicochemical and biological properties. Below is a detailed comparison (Table 1) and analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthesis Notes Reference
2-Acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid 6-Methoxyindole C₁₄H₁₆N₂O₄ 276.29 N/A Protein interaction studies, drug precursors
2-Acetamido-3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid (7a) 4-Benzyloxy-3-methoxyphenyl C₁₉H₂₁NO₅ 343.38 73–75 Antiviral/antimicrobial agents; synthesized via benzyloxy protection
2-Acetamido-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid (7b) 3-Benzyloxy-4-methoxyphenyl C₁₉H₂₁NO₅ 343.38 147–150 Higher crystallinity due to substituent positioning
2-Acetamido-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoic acid 6-Chloro-5-fluoroindole C₁₃H₁₂ClFN₂O₃ 298.70 N/A Enhanced halogenated bioactivity; used in targeted therapies
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl C₁₁H₁₂N₂O₅ 252.22 N/A Intermediate in API synthesis; nitro group aids in reactivity
(S)-2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid 3,4,5-Trimethoxyphenyl C₁₄H₁₉NO₆ 297.31 N/A Enzymatic resolution (Alcalase®) for enantiomeric purity

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

  • Methoxy vs. Halogen Substitution : The 6-methoxyindole derivative (target compound) exhibits moderate polarity due to the methoxy group, contrasting with the higher lipophilicity of chloro/fluoro-substituted analogs (e.g., 298.70 g/mol halogenated indole derivative) .
  • Melting Points : Benzyloxy-protected derivatives (7a, 7b) show significant melting point variations (73–75°C vs. 147–150°C), reflecting differences in crystal packing influenced by substituent positions .

Biological Relevance :

  • Indole Derivatives : The 6-methoxyindole group in the target compound mimics tryptophan metabolites, making it relevant in serotonin pathway studies . In contrast, halogenated indole derivatives (e.g., 6-chloro-5-fluoro) exhibit enhanced binding to hydrophobic enzyme pockets, useful in kinase inhibition .
  • Nitro and Trimethoxy Groups : Nitrophenyl derivatives serve as reactive intermediates in amide coupling , while trimethoxyphenyl variants are explored for antimitotic activity .

Synthetic Methodologies :

  • Enzymatic Resolution : The (S)-3,4,5-trimethoxyphenyl derivative is synthesized via Alcalase®-mediated hydrolysis, achieving >99% enantiomeric excess .
  • Benzyloxy Protection : Compounds 7a and 7b are synthesized using benzyloxy groups to protect hydroxyl moieties during coupling reactions, followed by deprotection .

Biological Activity

2-Acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The chemical structure of this compound is represented by the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4} and has a CAS number of 1029430-15-6. The compound's molecular weight is approximately 276.29 g/mol .

Structural Formula

Chemical Structure C14H16N2O4\text{Chemical Structure }C_{14}H_{16}N_{2}O_{4}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. A study reported that related indole-3-acetamido-polyamine conjugates exhibited strong antibacterial activity against various Gram-positive and Gram-negative bacteria, enhancing the efficacy of conventional antibiotics like doxycycline against pathogens such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 3.125 µM .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have indicated that this compound shows negligible cytotoxic effects on mammalian cell lines at therapeutic concentrations. This is significant for its potential use in therapeutic applications, as compounds with low cytotoxicity are preferable for drug development .

The proposed mechanism of action for compounds similar to this compound involves the enhancement of antibiotic effects through synergistic interactions with existing antimicrobial agents. This synergy can lead to lower required dosages of antibiotics, potentially reducing side effects and resistance development .

Case Study 1: Enhancement of Antibiotic Efficacy

In a study focusing on the enhancement of antibiotic action, researchers synthesized a series of indole-based compounds and evaluated their ability to potentiate the effects of doxycycline against Pseudomonas aeruginosa. The results demonstrated that certain derivatives significantly lowered the MIC values compared to doxycycline alone, suggesting a promising avenue for developing new antibiotic adjuvants .

Case Study 2: Neuroprotective Effects

Research into neuroprotective properties has also been conducted, where structural analogs were tested for their ability to protect dopaminergic neurons from oxidative stress. These studies indicated that specific modifications in the indole structure could enhance neuroprotective effects while maintaining low cytotoxicity .

Research Findings Summary Table

Property Finding
Molecular Formula C14H16N2O4C_{14}H_{16}N_{2}O_{4}
CAS Number 1029430-15-6
MIC against E. coli 3.125 µM
Cytotoxicity Negligible at therapeutic concentrations
Antibiotic Synergy Enhanced efficacy with doxycycline

Q & A

Q. What are the recommended synthetic routes for 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid?

Methodological Answer: The compound can be synthesized via functional group modifications of its indole backbone. Key steps include:

  • Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize methoxyindole derivatives to carboxylic acids.
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketone intermediates to alcohols, which can be further functionalized.
  • Substitution : Halogenation (e.g., bromine) at the indole C3 position allows coupling with acetamido-propanoic acid precursors .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under dry, inert gas (e.g., argon) at 2–8°C. Avoid light exposure to prevent photodegradation of the indole moiety .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • NMR : The methoxy group (δ ~3.8 ppm, singlet) and indole NH (δ ~10.5 ppm, broad) are diagnostic. For enantiomeric purity, use chiral HPLC with a cellulose-based column .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₁₆N₂O₄: 292.11 g/mol). Fragmentation patterns distinguish regioisomers .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay variability:

  • Cellular Models : Compare activity in primary vs. immortalized cell lines (e.g., HepG2 vs. primary hepatocytes).
  • Concentration Range : Test doses from 1 µM to 100 µM to identify biphasic effects.
  • Metabolic Stability : Use liver microsomes to assess if inactive metabolites are confounding results .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric synthesis to control stereochemistry at the α-carbon .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .

Q. How does the methoxy group influence the compound’s biochemical interactions?

Methodological Answer:

  • Hydrogen Bonding : The methoxy oxygen acts as a hydrogen bond acceptor, enhancing binding to serotonin receptors (e.g., 5-HT₂A).
  • Electron Effects : Methoxy’s electron-donating nature stabilizes the indole ring, affecting fluorescence properties in imaging studies .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (~1.5), indicating moderate lipophilicity.
  • Molecular Dynamics : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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